8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) is a major arachidonic acid metabolite produced by lipoxygenase activity, notably in epidermal tissues. In procurement and laboratory contexts, 8(S)-HETE is prioritized as a highly specific, high-affinity endogenous ligand for the peroxisome proliferator-activated receptor alpha (PPARα). Unlike crude lipid extracts or racemic mixtures, commercially available 8(S)-HETE (CAS 98462-03-4) is supplied at >98% enantiomeric purity, verified via chiral HPLC. This high degree of stereochemical purity is critical for maintaining reproducible solubility profiles in standard assay vehicles (e.g., ethanol, DMSO) and ensuring precise molarity calculations in sensitive nuclear receptor transactivation assays and lipidomic quantifications .
Substituting enantiomerically pure 8(S)-HETE with racemic (±)-8-HETE or closely related regioisomers (such as 5(S)-HETE) fundamentally compromises assay integrity. The peroxisome proliferator-activated receptors exhibit strict stereoselectivity; the 8(R)-enantiomer present in racemic mixtures fails to interact with PPARα, effectively halving the active ligand concentration and artificially shifting dose-response curves. Furthermore, regioisomers like 5(S)-HETE completely lack PPAR activation capabilities. For procurement, selecting the verified (S)-enantiomer is mandatory to prevent the introduction of competitive antagonists or inactive diluents that cause batch-to-batch irreproducibility in high-throughput screening and kinase activation models[1].
In coactivator-dependent receptor ligand assays (CARLA), 8(S)-HETE demonstrates high-affinity binding and activation of PPARα with an ED50 of approximately 1 to 2 µM. In stark contrast, its stereoisomer 8(R)-HETE exhibits no significant interaction or transcriptional activation under identical conditions. This strict stereoselectivity underscores the necessity of utilizing the pure (S)-enantiomer to achieve accurate and reproducible receptor activation [1].
| Evidence Dimension | PPARα Transcriptional Activation (ED50) |
| Target Compound Data | 1 - 2 µM (Strong activation) |
| Comparator Or Baseline | 8(R)-HETE (No significant activation) |
| Quantified Difference | Complete stereoselective dependence; >50-fold difference in activation efficiency |
| Conditions | Coactivator-dependent receptor ligand assay (CARLA) |
Procuring the pure (S)-enantiomer is essential for nuclear receptor screening to avoid the inactive isomer interference inherent in racemic mixtures.
While multiple hydroxyeicosatetraenoic acids are studied in lipidomics, their receptor targets vary drastically. 8(S)-HETE selectively activates PPARα at concentrations as low as 0.3 µM. Conversely, the closely related regioisomer 5(S)-HETE, a known chemotactic agent, completely fails to induce interactions with any PPAR subtypes in cellular transfection assays. This divergence highlights that 8(S)-HETE cannot be substituted by more commonly available 5-lipoxygenase products in metabolic studies [1].
| Evidence Dimension | Minimum Concentration for PPAR Activation |
| Target Compound Data | 0.3 µM (Selective PPARα activation) |
| Comparator Or Baseline | 5(S)-HETE (Fails to activate PPARs) |
| Quantified Difference | Absolute functional divergence in receptor targeting |
| Conditions | In vitro cellular transfection and receptor interaction assays |
Buyers must specify the 8-position regioisomer for PPAR-targeted research, as generic substitution with 5-HETE yields false-negative results.
8(S)-HETE is not a broad-spectrum lipid activator but exhibits a highly specific preference for the PPARα subtype. Quantitative binding data reveals an ED50 of 1 to 2 µM for PPARα, compared to a significantly weaker ED50 of 20 µM for PPARβ and >50 µM for PPARγ. This >10-fold selectivity margin makes 8(S)-HETE an ideal endogenous benchmark for distinguishing alpha-specific metabolic pathways from generalized PPAR activation [1].
| Evidence Dimension | Receptor Subtype Binding Affinity (ED50) |
| Target Compound Data | 1 - 2 µM (PPARα) |
| Comparator Or Baseline | 20 µM (PPARβ) and >50 µM (PPARγ) |
| Quantified Difference | 10-fold to >25-fold higher affinity for PPARα over β/γ subtypes |
| Conditions | In vitro coactivator-dependent receptor ligand assay (CARLA) |
Enables researchers to procure a highly selective endogenous control that minimizes off-target noise in multiplexed nuclear receptor panels.
Beyond nuclear receptors, 8(S)-HETE serves as a signaling molecule in epidermal tissue, activating mouse keratinocyte protein kinase C (PKC) with an IC50 of 100 µM. Utilizing chirally verified >98% pure 8(S)-HETE ensures that the measured IC50 reflects the true potency of the active metabolite. Using crude lipoxygenase extracts or racemic mixtures introduces variable concentrations of inactive isomers, leading to unpredictable shifts in the apparent IC50 and compromising the reproducibility of inflammatory models [1].
| Evidence Dimension | Kinase Activation Reproducibility (PKC IC50) |
| Target Compound Data | 100 µM (Using >98% pure 8(S)-HETE) |
| Comparator Or Baseline | Racemic 8-HETE or crude extracts |
| Quantified Difference | Eliminates the 2-fold concentration error and batch variability inherent to 50/50 racemic mixtures |
| Conditions | In vitro mouse keratinocyte protein kinase C activation assay |
Guarantees lot-to-lot consistency for industrial and academic buyers developing standardized in vitro dermatological assays.
8(S)-HETE is the optimal endogenous positive control for CARLA and cellular transfection assays due to its strict stereoselectivity and defined 1-2 µM ED50, ensuring baseline accuracy without 8(R)-isomer interference[1].
Procured as a >98% pure analytical reference standard to accurately calibrate chiral HPLC and mass spectrometry equipment, allowing for the precise quantification of 8(S)-HETE versus 8(R)-HETE in patient serum or tissue biopsies .
Utilized in dermatological research to reliably activate keratinocyte protein kinase C (PKC) at a consistent IC50 of 100 µM, providing a reproducible baseline for testing novel anti-inflammatory or anti-proliferative compounds [2].
Irritant